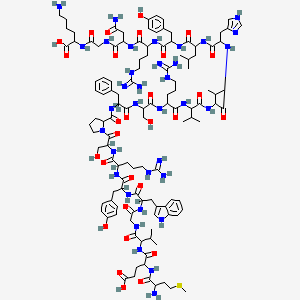

H-Met-glu-val-gly-trp-tyr-arg-ser-pro-phe-ser-arg-val-val-his-leu-tyr-arg-asn-gly-lys-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

MOG 35-55 具有广泛的科学研究应用,包括:

准备方法

合成路线和反应条件

MOG 35-55 的制备涉及肽序列 Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys 的合成 . 该肽是使用固相肽合成 (SPPS) 合成的,该方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中 . 该过程包括以下步骤:

偶联: 每个氨基酸使用偶联试剂(例如 N,N’-二异丙基碳二亚胺 (DIC) 和 1-羟基苯并三唑 (HOBt))与不断增长的肽链偶联。

脱保护: 使用脱保护剂(如三氟乙酸 (TFA))去除氨基酸上的临时保护基团。

裂解: 使用含有 TFA、水和清除剂(如三异丙基硅烷 (TIS))的裂解混合物将完成的肽从树脂中裂解。

工业生产方法

对于工业规模生产,可以通过使用允许高通量合成的自动肽合成仪来优化 MOG 35-55 的合成 . 然后使用高效液相色谱 (HPLC) 纯化合成的肽,以达到所需的纯度水平 .

化学反应分析

反应类型

MOG 35-55 经历各种化学反应,包括:

氧化: 该肽可以发生氧化反应,特别是在蛋氨酸残基处,其可以氧化为蛋氨酸亚砜。

还原: 还原反应可用于将蛋氨酸亚砜的氧化还原回蛋氨酸。

取代: 该肽可以发生取代反应,其中特定氨基酸被其他残基取代,以研究结构-活性关系。

常见试剂和条件

氧化: 过氧化氢 (H2O2) 或其他氧化剂可在温和条件下用于氧化蛋氨酸残基。

还原: 还原剂如二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP) 用于还原氧化蛋氨酸残基。

取代: 氨基酸类似物和偶联试剂(如 DIC 和 HOBt)用于取代反应。

主要产物

作用机制

相似化合物的比较

MOG 35-55 可以与 EAE 模型中使用的其他髓鞘衍生肽进行比较,例如:

髓鞘碱性蛋白 (MBP) 87-99: 该肽用于诱导急性 EAE,并以其诱导强烈的 T 细胞反应的能力而闻名.

脂蛋白蛋白 (PLP) 178-191: 该肽诱导复发缓解型 EAE,并用于研究多发性硬化症的慢性方面.

MOG 35-55 在诱导具有广泛斑块状脱髓鞘的复发缓解型神经疾病方面是独特的,使其成为研究多发性硬化症的发病机制和治疗方法的宝贵工具 .

生物活性

H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH, commonly referred to as MOG (35-55), is a peptide derived from the myelin oligodendrocyte glycoprotein (MOG) and is significant in neurobiology and immunology. This article delves into its biological activities, potential therapeutic applications, and relevant research findings.

Structural Characteristics

MOG (35-55) is a peptide composed of 35 amino acids with a molecular weight of approximately 2592 Da. Its sequence is as follows:

This peptide exhibits a complex structure that plays a crucial role in its biological activity.

Neuroprotective Effects

Research indicates that MOG (35-55) may exert neuroprotective effects, particularly in the context of multiple sclerosis (MS). The activation of the aryl hydrocarbon receptor (AhR) by metabolites from the kynurenine pathway, such as kynurenine derived from tryptophan, has been linked to immunosuppression and neuroprotection. Studies suggest that MOG (35-55) can enhance the differentiation of regulatory T cells (Tregs), which are vital for maintaining immune tolerance and preventing neuroinflammation associated with MS .

Immunomodulatory Properties

MOG (35-55) has been shown to modulate immune responses. Its interaction with T cells can influence autoimmune responses, making it a candidate for therapeutic strategies in autoimmune diseases. The peptide's ability to induce Treg differentiation could potentially mitigate the severity of autoimmune attacks on the central nervous system .

Case Studies and Research Findings

- Multiple Sclerosis Models : In experimental autoimmune encephalomyelitis (EAE) models, administration of MOG (35-55) demonstrated a reduction in disease severity. This effect is attributed to increased levels of Tregs and the modulation of inflammatory responses .

- Kynurenine Pathway Activation : Studies have highlighted that MOG (35-55) may influence the kynurenine pathway, enhancing neuroprotective mechanisms through kynurenic acid production. This pathway is crucial for regulating immune responses in neurodegenerative conditions .

- Peptide Profiling : Research on various peptides has shown that those similar to MOG (35-55) exhibit significant biological activities, including ACE-inhibition and antioxidant properties. These findings suggest that MOG-derived peptides could have broader therapeutic implications beyond neuroprotection .

Comparative Analysis of Biological Activities

属性

IUPAC Name |

6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C118H177N35O29S/c1-61(2)47-80(103(169)143-81(49-66-30-34-70(156)35-31-66)104(170)139-75(26-17-42-129-116(122)123)99(165)145-86(53-90(121)158)98(164)133-56-91(159)136-79(115(181)182)25-15-16-41-119)142-108(174)85(52-69-55-128-60-135-69)147-112(178)95(63(5)6)152-113(179)96(64(7)8)151-101(167)77(28-19-44-131-118(126)127)141-109(175)87(58-154)148-106(172)83(48-65-21-11-10-12-22-65)146-110(176)89-29-20-45-153(89)114(180)88(59-155)149-100(166)76(27-18-43-130-117(124)125)140-105(171)82(50-67-32-36-71(157)37-33-67)144-107(173)84(51-68-54-132-74-24-14-13-23-72(68)74)137-92(160)57-134-111(177)94(62(3)4)150-102(168)78(38-39-93(161)162)138-97(163)73(120)40-46-183-9/h10-14,21-24,30-37,54-55,60-64,73,75-89,94-96,132,154-157H,15-20,25-29,38-53,56-59,119-120H2,1-9H3,(H2,121,158)(H,128,135)(H,133,164)(H,134,177)(H,136,159)(H,137,160)(H,138,163)(H,139,170)(H,140,171)(H,141,175)(H,142,174)(H,143,169)(H,144,173)(H,145,165)(H,146,176)(H,147,178)(H,148,172)(H,149,166)(H,150,168)(H,151,167)(H,152,179)(H,161,162)(H,181,182)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCEFUSRHYJBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H177N35O29S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2582.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。